molecular formula C7H13Br B2497037 1-(3-Bromopropyl)-2-methylcyclopropane CAS No. 2228217-52-3

1-(3-Bromopropyl)-2-methylcyclopropane

Cat. No. B2497037
CAS RN: 2228217-52-3
M. Wt: 177.085
InChI Key: BWVKKNIRPUKSHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(3-Bromopropyl)-2-methylcyclopropane and similar compounds involves reactions such as tandem addition-cyclization of bromoallenes, providing an efficient way to synthesize methylenecyclopropyl carboxylates and other polysubstituted furans (Xu, Huang, & Zhong, 2006). Additionally, nickel-catalyzed, regio- and stereoselective hydroalkynylation of methylenecyclopropanes has been developed, leading to the synthesis of 1-methyl-1-alkynylcyclopropanes with retention of the cyclopropane ring (Shirakura & Suginome, 2009).

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been studied through various spectroscopic methods. These studies help in understanding the arrangement of atoms within the molecule and the effects of different substituents on its chemical behavior.

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, including radical ring expansion reactions (Ardura & Sordo, 2006) and reactions leading to the synthesis of bromophenol derivatives with cyclopropyl moieties (Boztaş et al., 2019). These reactions highlight the compound's reactivity and potential for generating molecular complexity.

Scientific Research Applications

Organic Synthesis and Catalysis

1-(3-Bromopropyl)-2-methylcyclopropane serves as a pivotal intermediate in the synthesis of various complex molecules. It plays a crucial role in palladium-catalyzed reactions, allowing for the ring enlargement of methylenecyclopropanes to form cyclobutenes, a process that is fundamental in constructing larger cyclic structures from smaller precursors. This methodology, catalyzed by palladium acetate, demonstrates the compound's utility in forming more complex cyclic systems, which are often found in natural products and active pharmaceutical ingredients (Shi, Liu, & Tang, 2006).

Radical Ring Expansion Reactions

The study of radical ring expansion reactions of methylenecyclopropane derivatives, including this compound, offers insights into the mechanistic pathways of radical transformations. These studies are crucial for understanding how primary radicals evolve and how ring expansions can lead to diverse product formations, showcasing the compound's relevance in radical chemistry and its potential in creating new molecules with complex structures (Ardura & Sordo, 2006).

Synthetic Methodology Development

Research on this compound also contributes to the development of novel synthetic methodologies. For example, its use in the synthesis of chromones through a tandem deprotection-cyclization reaction of 1,1-diacylcyclopropanes showcases its versatility. This reaction provides a rapid access to structurally diverse chromones, which are valuable in pharmaceutical research due to their biological activity, highlighting the compound's role in facilitating efficient synthetic routes to biologically relevant molecules (Smith et al., 2017).

Mechanism of Action

Safety and Hazards

Bromopropyl compounds can pose various safety hazards. For example, 1-Bromo-3-phenylpropane is classified as a flammable liquid and vapor, and it can cause skin irritation . It’s important to handle these compounds with care and use appropriate personal protective equipment.

properties

IUPAC Name

1-(3-bromopropyl)-2-methylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-6-5-7(6)3-2-4-8/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVKKNIRPUKSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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